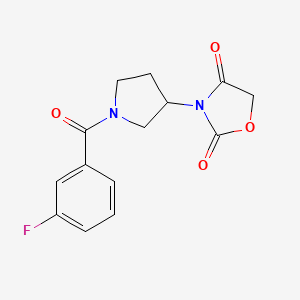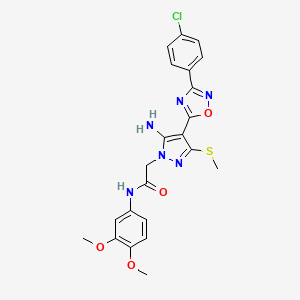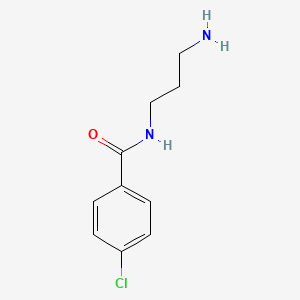![molecular formula C19H18N4O3S B2652285 1-allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 844650-15-3](/img/structure/B2652285.png)
1-allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline” is a chemical compound. It belongs to the class of quinoxalines, which are nitrogen-containing heterocyclic compounds . Quinoxalines have many pharmaceutical and industrial applications .
Synthesis Analysis
The synthesis of quinoxalines has been extensively studied. A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis
Quinoxaline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The allylic part of the molecule can be pictured as a system of three parallel 2p z orbitals sharing three electrons .Chemical Reactions Analysis
Quinoxalines can undergo various chemical reactions. For example, they can be synthesized by adopting green chemistry principles .Physical And Chemical Properties Analysis
Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing imidazoquinoxaline derivatives, including the synthesis of imidazo[1,2-a]quinoxalines through double Groebke reactions. These compounds exhibit inhibitory effects on radicals and DNA oxidation, indicating their potential utility in exploring antioxidant properties and DNA protection mechanisms (Chen & Liu, 2016).
Fluorescence Properties
A study on the fluorescence properties of imidazoquinoxaline derivatives has revealed that these compounds, particularly with phenyl substituting groups, possess unique fluorescence characteristics. This suggests potential applications in materials science and as fluorescent probes in biological systems (Patinote et al., 2017).
Green Synthesis
Innovative green chemistry approaches have been applied to synthesize quinoxaline derivatives, highlighting the importance of environmentally friendly methods in chemical synthesis. For example, the use of dimethyl sulfoxide as both reactant and solvent offers a green, efficient method for producing N-heterocycle-fused quinoxalines (Xie et al., 2017).
Antibacterial Activity
Quinoxaline sulfonamides, synthesized from 2-(4-methoxyphenyl)-quinoxaline, have been evaluated for antibacterial activities against common bacterial strains such as Staphylococcus spp. and Escherichia coli. This indicates the potential of these compounds in developing new antibacterial agents (Alavi et al., 2017).
Anticancer Activity
Research into the synthesis and crystal structure of novel isoxazolequinoxaline derivatives has shown that these compounds exhibit significant anticancer activity. This includes studies on molecular dynamics and docking to understand their interaction with cancer-related proteins, offering insights into the design of new anticancer drugs (Abad et al., 2021).
Mechanism of Action
Future Directions
Quinoxalines have broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics . They have become an essential scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry . This paves the way for further development of drug discovery in the wide spectrum of its biological importance .
properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-1-prop-2-enyl-2H-imidazo[4,5-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-3-12-22-13-23(27(24,25)15-10-8-14(26-2)9-11-15)19-18(22)20-16-6-4-5-7-17(16)21-19/h3-11H,1,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNVWUZMSGDVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2652204.png)




![1-(4-((2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2652211.png)
![(E)-methyl 2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2652212.png)
![5-((3-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2652213.png)
![6-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-7H-purine](/img/structure/B2652218.png)
![methyl (E)-3-[4-(octyloxy)phenyl]-2-propenoate](/img/structure/B2652221.png)
![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B2652222.png)

![5-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(1H-indol-2-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2652225.png)